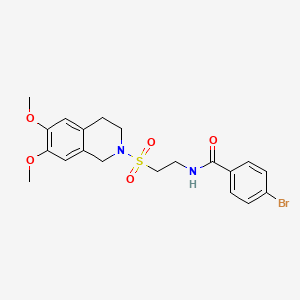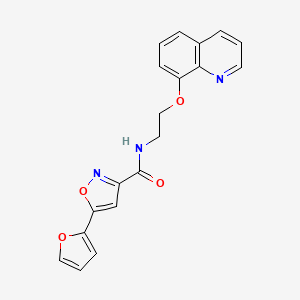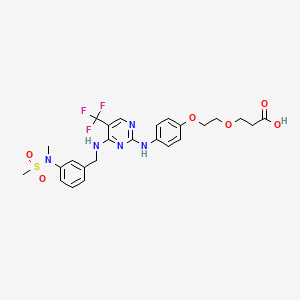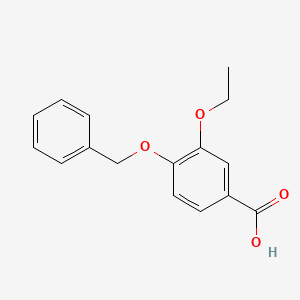
5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and phenyl rings, the methoxy group, and the carboxylic acid group. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings, the electron-donating methoxy group, and the electron-withdrawing carboxylic acid group. The pyrrole ring, being an aromatic system, would be expected to undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could allow for hydrogen bonding, potentially making the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .
Scientific Research Applications
Synthesis and Analgesic Activity
The synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives structurally related to "5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid," has been extensively studied for their analgesic and antiinflammatory activities. Notably, compounds such as 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and the corresponding p-methoxy compound have shown promising results in preclinical models, exhibiting high potency in the mouse phenylquinone writhing assay and minimal gastrointestinal erosion upon chronic administration in rats. These findings highlight the therapeutic potential of these compounds as analgesic agents, with ongoing quantitative structure-activity relationship (QSAR) studies to further elucidate their pharmacological profiles (Muchowski et al., 1985).
Anti-inflammatory Properties
Further research into the anti-inflammatory properties of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has demonstrated their efficacy as potential anti-inflammatory agents. The 4-vinylbenzoyl compound, in particular, was predicted to be highly active in both analgesic and anti-inflammatory assays, underscoring the significance of the steric and hydrogen-bonding properties of the benzoyl substituents in mediating these effects. Such studies provide a foundation for the development of new anti-inflammatory drugs with improved efficacy and safety profiles (Muchowski et al., 1985).
Interaction with Metal Ions
The interaction of anti-inflammatory drugs, including carboxylic acid derivatives similar to "5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid," with metal ions like Zn(II), Cd(II), and Pt(II) has been the subject of investigation. These studies have revealed that such complexes can exhibit enhanced antibacterial and growth inhibitory activities compared to the parent compounds, suggesting a novel approach for enhancing the therapeutic efficacy of these molecules (Dendrinou-Samara et al., 1998).
Novel Catalytic Applications
Innovative catalytic applications have also been explored, such as the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. This method enables the synthesis of substituted pyridines with high regioselectivity, utilizing carboxylic acids as traceless activators. This process exemplifies the potential of carboxylic acid derivatives in facilitating novel synthetic pathways and contributing to the development of new catalytic strategies (Neely & Rovis, 2014).
Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a material or chemical reaction, its mechanism would depend on the specific chemical or physical properties of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-3-8(5-10)11-6-9(7-13-11)12(14)15/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMKKEYVKDHZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2674297.png)

![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)


![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)
![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)
![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2674311.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2674313.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B2674316.png)

